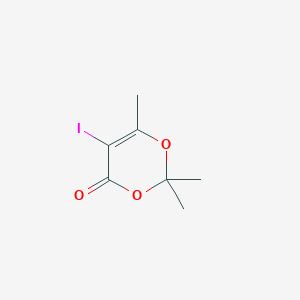

4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl-

Description

4H-1,3-Dioxin-4-one derivatives are heterocyclic compounds featuring a six-membered ring containing two oxygen atoms. The compound 5-iodo-2,2,6-trimethyl-4H-1,3-dioxin-4-one is distinguished by its iodine substituent at the 5-position and methyl groups at the 2,2,6-positions. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry for generating functionalized intermediates. For example, analogous dioxinones are known to undergo thermal cleavage to form ketenes, which participate in reactions like the Mukaiyama–Claisen process to synthesize oligocarbonyl compounds .

Properties

IUPAC Name |

5-iodo-2,2,6-trimethyl-1,3-dioxin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IO3/c1-4-5(8)6(9)11-7(2,3)10-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEJDKOVKRAGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(O1)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469955 | |

| Record name | 4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142779-83-7 | |

| Record name | 4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4H-1,3-Dioxin-4-one, specifically the compound 5-iodo-2,2,6-trimethyl-, is a member of the dioxin family known for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.

The chemical formula for 5-iodo-2,2,6-trimethyl-4H-1,3-dioxin-4-one is with a molecular weight of approximately 142.152 g/mol. Key physical properties include:

- Melting Point : 12-13 °C

- Boiling Point : 219.5 °C at 760 mmHg

- Density : 1.1 g/cm³

- Flash Point : 86.7 °C .

Synthesis

The synthesis of 5-iodo-2,2,6-trimethyl-4H-1,3-dioxin-4-one can be achieved through the iodination of 2,2,6-trimethyl-4H-1,3-dioxin-4-one using N-iodosuccinimide (NIS) in acetic acid. This method has been documented as an effective approach to introduce iodine into the dioxin structure while maintaining stability .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that derivatives of dioxin compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells. For instance, related compounds have demonstrated selective cytotoxic effects against glioma cells through multiple mechanisms including cell cycle arrest and induction of necroptosis .

Enzyme Inhibition

Dioxins are also noted for their potential in inhibiting key enzymes involved in metabolic pathways. For example, they can act as inhibitors of tyrosinase and other enzymes critical to various biosynthetic processes . This property opens avenues for their use in developing treatments for conditions like hyperpigmentation.

Study on Synthesis and Biological Evaluation

A study focused on synthesizing new derivatives from 5-iodo-2,2,6-trimethyl-4H-1,3-dioxin demonstrated its utility as a precursor for generating biologically active compounds. These derivatives were evaluated for their antimicrobial and anticancer activities using standard bioassays .

Pharmacological Evaluation

In a pharmacological evaluation involving animal models, related dioxin derivatives showed promising results in reducing tumor growth and enhancing survival rates in treated groups compared to controls. The observed effects were attributed to the modulation of inflammatory pathways and induction of cytoprotective enzymes .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Synthesis

4H-1,3-Dioxin derivatives are often utilized in organic synthesis due to their ability to participate in various chemical reactions. The compound has been particularly noted for its role in:

- Synthesis of Acetylketene : It can be pyrolyzed to generate acetylketene, which is a valuable intermediate in organic synthesis. This reaction has been documented to yield high selectivity towards different functional groups during competitive trapping reactions .

- Acetoacetylation Reactions : The compound can be used for acetoacetylation processes which involve the introduction of acetyl groups into various substrates. This application is useful in modifying polysaccharides such as cellulose and dextran .

Medicinal Chemistry

The iodine substitution in this compound enhances its reactivity and potential biological activity. Research indicates that compounds containing iodine can exhibit antimicrobial properties or act as precursors for pharmaceuticals.

Material Science

The unique structure of 4H-1,3-Dioxin derivatives allows for their incorporation into polymer matrices, potentially improving material properties such as thermal stability and mechanical strength. The synthesis of functionalized polymers through the use of these dioxins is an area of ongoing research.

Case Study 1: Synthesis of Functionalized Polymers

A study explored the use of 5-iodo-2,2,6-trimethyl-4H-1,3-dioxin-4-one in the preparation of functionalized polymers via radical polymerization techniques. The incorporation of this compound led to enhanced thermal stability and improved mechanical properties compared to control polymers lacking such modifications.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on assessing the antimicrobial efficacy of iodine-containing dioxins against various bacterial strains. The results demonstrated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

2,2,6-Trimethyl-4H-1,3-dioxin-4-one (CAS 5394-63-8)

- Molecular Formula : C₇H₁₀O₃

- Molecular Weight : 142.15 g/mol

- Key Features : Lacks substituents at the 5-position. Thermally cleaves to generate acetylketene (15), which is utilized in heterocyclic synthesis .

- Applications: Used in the Mukaiyama–Claisen reaction with silyl enolates to yield 3,5-diketo esters (moderate to good yields) .

2,2,6-Trimethyl-5-phenyl-4H-1,3-dioxin-4-one (CAS 87769-42-4)

- Molecular Formula : C₁₃H₁₄O₃

- Molecular Weight : 218.25 g/mol

- Key Features : A phenyl group at the 5-position introduces aromaticity and bulk. The phenyl substituent enhances stability compared to the parent compound but may reduce reactivity in certain nucleophilic reactions due to steric hindrance .

5-Iodo-2,2,6-trimethyl-4H-1,3-dioxin-4-one

- Molecular Formula : C₇H₉IO₃ (estimated)

- Molecular Weight : ~269.06 g/mol

- Key Features : The iodine atom at position 5 acts as a strong electron-withdrawing group, polarizing the ring and activating it for nucleophilic substitution or cross-coupling reactions. Its large atomic radius may hinder thermal cleavage compared to smaller substituents .

Comparative Data Table

Stability and Physical Properties

- Solubility: The 5-iodo derivative’s higher molecular weight and polar iodine atom may reduce solubility in non-polar solvents compared to the methyl or phenyl analogs.

- Stability : Iodine’s susceptibility to oxidation or elimination necessitates careful storage (e.g., inert atmosphere, low temperatures), unlike the more stable phenyl derivative .

Q & A

Q. What are the recommended synthetic routes for 5-iodo-2,2,6-trimethyl-4H-1,3-dioxin-4-one, and how do yields vary under different conditions?

- Methodological Answer : The compound can be synthesized via iodination of 2,2,6-trimethyl-4H-1,3-dioxin-4-one using N-iodosuccinimide (NIS) in acetic acid under argon. After stirring at room temperature, the product is isolated via column chromatography (hexane/ethyl acetate) with a typical yield of 65–75% . Alternative routes, such as Suzuki-Miyaura cross-coupling of the iodo derivative with alkynyltrifluoroborate salts, require palladium catalysis and yield crystalline products suitable for X-ray analysis .

Table 1 : Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Iodination with NIS | NIS, acetic acid, RT, 24 h | 65–75 | |

| Suzuki-Miyaura Coupling | Pd catalyst, K-alkynyltrifluoroborate | ~60 |

Q. What safety protocols are critical when handling 5-iodo-2,2,6-trimethyl-4H-1,3-dioxin-4-one?

- Methodological Answer : The compound is classified under GHS for acute toxicity (Category 4), skin/eye irritation, and respiratory sensitization. Essential precautions include:

- Use of nitrile gloves, chemical-resistant lab coats, and sealed goggles.

- Conduct reactions in a fume hood to avoid inhalation of vapors.

- Store at 2–8°C in amber glass vials due to thermal and photolytic instability .

- Dispose of waste via halogenated organic solvent protocols to prevent environmental release .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in CDCl resolve methyl groups (δ 1.3–1.5 ppm) and the iodinated aromatic proton (δ 8.2 ppm). The carbonyl (C=O) appears at ~170 ppm in C NMR .

- X-ray Crystallography : Single-crystal analysis confirms the planar dioxinone ring and iodine substitution at C5, with bond angles consistent with sp hybridization .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 294 for [M]) verify purity (>95%) .

Advanced Research Questions

Q. How can cross-coupling reactions involving the 5-iodo group be optimized for diverse aryl/alkynyl products?

- Methodological Answer : The iodine atom at C5 serves as a versatile site for palladium-catalyzed couplings. Key parameters:

- Catalyst System : Use Pd(PPh) (5 mol%) with CsCO as a base in THF at 80°C.

- Substrate Scope : Alkynyltrifluoroborates yield ethynyl derivatives, while aryl boronic acids produce biaryl analogs. Monitor reaction progress via TLC (hexane/EtOAc 4:1).

- Challenges : Steric hindrance from trimethyl groups may reduce yields; pre-activation of boronates improves efficiency .

Q. What factors influence the thermal stability of 5-iodo-2,2,6-trimethyl-4H-1,3-dioxin-4-one during high-temperature reactions?

- Methodological Answer : Decomposition occurs above 100°C, releasing iodine radicals. Mitigation strategies:

- Use inert atmospheres (Ar/N) to suppress radical chain reactions.

- Shorten reaction times (<2 h) for high-temperature steps (e.g., esterification at 140°C) .

- Monitor stability via DSC, which shows an exothermic peak at 110°C (ΔH = −85 kJ/mol) .

Q. How can contradictory data on reaction yields (e.g., 60% vs. 75%) be resolved when scaling up synthesis?

- Methodological Answer : Yield discrepancies often arise from:

- Purity of NIS : Degraded NIS (yellow color) reduces iodination efficiency; use freshly sublimed NIS.

- Chromatography Artifacts : Column overloading during purification leads to co-elution; optimize solvent gradients and use preparative HPLC for >10 g batches.

- Moisture Sensitivity : Hydrolysis of the dioxinone ring occurs in humid conditions; store reagents over molecular sieves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.